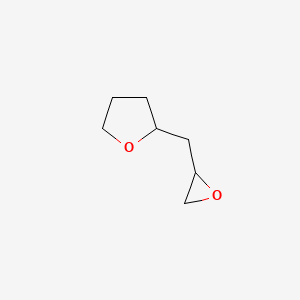

2-(Oxiran-2-ylmethyl)oxolane

Description

Significance of Epoxide and Cyclic Ether Moieties in Organic Chemistry

Epoxides, also known as oxiranes, are three-membered cyclic ethers. Their defining feature is a highly strained ring structure, which renders them significantly more reactive than their acyclic ether counterparts. google.comrsc.org This inherent reactivity makes epoxides valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. google.com These reactions are fundamental to the production of various glycols and are the cornerstone of epoxy resin chemistry. google.com The synthesis of epoxides is typically achieved through the oxidation of alkenes or via the intramolecular cyclization of halohydrins. scispace.com

Cyclic ethers, such as the oxolane (tetrahydrofuran) ring present in the target molecule, are heterocyclic compounds containing an oxygen atom within a carbon ring. rsc.org Oxolane, a five-membered cyclic ether, is a widely used polar aprotic solvent in both laboratory and industrial settings due to its ability to dissolve a broad range of polar and nonpolar compounds. nih.gov Beyond its role as a solvent, the oxolane ring is a structural component in numerous biologically active natural products and synthetic compounds. rsc.org The synthesis of oxolane and its derivatives can be achieved through various methods, including the dehydration of 1,4-diols and the ring expansion of smaller cyclic ethers. mdpi.com

The combination of a reactive epoxide group and a stable oxolane ring in a single molecule, as seen in 2-(Oxiran-2-ylmethyl)oxolane, creates a versatile building block with the potential for a range of chemical modifications and applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHIJNAWSPXUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2 Oxiran 2 Ylmethyl Oxolane

Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring is characterized by significant ring strain, estimated at approximately 114 kJ/mol, which renders it highly susceptible to nucleophilic attack and subsequent ring-opening. researchgate.net This reactivity is the cornerstone of the synthetic utility of 2-(Oxiran-2-ylmethyl)oxolane, enabling the formation of a wide array of 1,2-difunctionalized products. The reactions can be broadly categorized based on the catalytic conditions—nucleophilic, acid-catalyzed, or base-mediated—which critically influence the regiochemical outcome.

Nucleophilic Ring-Opening Pathways and Regioselectivity

Under neutral or basic conditions, the ring-opening of the epoxide in this compound proceeds via a classic S(_N)2 mechanism. In this pathway, the nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. Due to steric hindrance posed by the oxolane substituent, the attack preferentially occurs at the less substituted, terminal carbon atom of the epoxide. researchgate.netlibretexts.org This regioselectivity is a hallmark of the S(_N)2 reaction on unsymmetrical epoxides and leads to the formation of a secondary alcohol.

The reaction is stereospecific, involving an inversion of configuration at the center of attack. researchgate.net This process is highly efficient for a variety of strong nucleophiles, such as amines, thiols, and alkoxides.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst (either Brønsted or Lewis acid), the reaction mechanism shifts. The first step involves the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. libretexts.org This protonation event is followed by the attack of a nucleophile.

The regioselectivity of the acid-catalyzed opening is distinct from the base-catalyzed pathway. The transition state has significant S(_N)1 character, meaning a partial positive charge (carbocation character) develops on the oxirane carbons as the C-O bond begins to break. libretexts.org This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more hindered, internal carbon of the epoxide ring. libretexts.org For instance, the acid-catalyzed hydrolysis of an unsymmetrical epoxide yields a 1,2-diol with the incoming water molecule attached to the more substituted carbon. libretexts.org

Base-Mediated Transformations

Base-mediated reactions are a cornerstone of epoxide chemistry. Strong bases, such as hydroxide (B78521) or alkoxides, act as potent nucleophiles, initiating ring-opening via the S(_N)2 mechanism as described previously. For example, aqueous basic hydrolysis will open the epoxide to form a 1,2-diol, with the hydroxide attacking the less substituted carbon. libretexts.org

Beyond simple ring-opening, bases can facilitate other transformations. In specifically designed substrates, a base can induce an initial ring-opening, and the resulting alkoxide intermediate can participate in subsequent intramolecular reactions. nih.govresearchgate.net Furthermore, strong, non-nucleophilic bases can potentially promote elimination reactions to form allylic alcohols, although this pathway is more common for epoxides with adjacent acidic protons.

Intermolecular Reactions with Diverse Substrates

The electrophilic nature of the oxirane ring in this compound allows it to react with a broad spectrum of nucleophiles in intermolecular reactions. These reactions are fundamental in polymer chemistry and for the synthesis of complex organic molecules. rsc.org

Amines : Primary and secondary amines react readily with the epoxide to yield β-amino alcohols. researchgate.netresearchgate.net This reaction is highly regioselective under neutral or basic conditions, with the amine attacking the terminal carbon.

Alcohols and Water : In the presence of an acid or base catalyst, alcohols or water will open the ring to produce 1,2-diols (from hydrolysis) or the corresponding mono-ethers of the diol (from alcoholysis). libretexts.org

Thiols : Thiols are excellent nucleophiles and react under basic conditions to form β-hydroxy thioethers.

Other Nucleophiles : A variety of other nucleophiles, including azides, cyanides, and organometallic reagents, can be employed to introduce diverse functional groups.

The table below summarizes the outcomes of typical intermolecular reactions.

| Nucleophile | Catalyst | Product Type | Regioselectivity (Major Product) |

| Amine (R₂NH) | None/Base | β-Amino alcohol | Attack at less substituted carbon |

| Water (H₂O) | Acid (H⁺) | 1,2-Diol | Attack at more substituted carbon |

| Water (H₂O) | Base (OH⁻) | 1,2-Diol | Attack at less substituted carbon |

| Alcohol (ROH) | Acid (H⁺) | β-Hydroxy ether | Attack at more substituted carbon |

| Alcohol (ROH) | Base (RO⁻) | β-Hydroxy ether | Attack at less substituted carbon |

| Thiol (RSH) | Base (RS⁻) | β-Hydroxy thioether | Attack at less substituted carbon |

Intramolecular Cyclization and Rearrangement Reactions

When the this compound structure is part of a larger molecule containing another nucleophilic group, intramolecular reactions can occur. These cyclizations are powerful methods for constructing complex heterocyclic systems. The regioselectivity of the initial ring-opening (endo vs. exo cyclization) is often governed by Baldwin's rules, with kinetically controlled reactions sometimes favoring the formation of smaller, more strained rings over thermodynamically more stable ones. acs.orgresearchgate.net

Notable examples from related epoxide systems include:

Gold-Catalyzed Cycloisomerization : N-propargylamino epoxides can undergo gold-catalyzed ring-opening followed by a 6-exo-cycloisomerization to generate substituted morpholines.

Azetidine (B1206935) Formation : N-substituted aminomethyloxiranes can be treated with a superbase to induce a kinetically controlled intramolecular cyclization, forming four-membered azetidine rings instead of the thermodynamically favored five-membered pyrrolidines. acs.orgresearchgate.net

Fused Bicyclic Ketal Formation : In certain gold-catalyzed reactions of N-propargyl epoxides, using water as the nucleophile can lead to the formation of fused bicyclic ketal skeletons.

Reactivity of the Oxolane Ring and its Stability

In stark contrast to the oxirane ring, the five-membered oxolane (tetrahydrofuran) ring is comparatively stable and unreactive. This stability is attributed to its significantly lower ring strain compared to the three-membered epoxide. The C-O-C bond angle in a five-membered ring is much closer to the ideal tetrahedral angle, reducing angle strain.

Under the typical conditions used for epoxide ring-opening (e.g., nucleophilic attack, mild acid or base catalysis), the oxolane ring remains intact. libretexts.org It is generally resistant to hydrolysis and attack by most nucleophiles. While cleavage of the tetrahydrofuran (B95107) ring is possible, it requires harsh conditions, such as very strong acids (e.g., hydroiodic acid) or specific radical-based pathways, which are not typically employed in the context of selective epoxide transformations. osti.gov Therefore, in the vast majority of chemical reactions involving this compound, the oxolane moiety acts as a non-reactive, spectator portion of the molecule.

Cleavage Reactions of the Tetrahydrofuran Ether Linkage

The tetrahydrofuran ring is generally a stable cyclic ether. However, the ether linkage can be cleaved under specific conditions, typically involving strong acids or reducing agents. The substitution at the 2-position with an oxiran-2-ylmethyl group is expected to influence the regioselectivity of this cleavage.

Studies on analogous 2-substituted tetrahydrofurans provide insight into the likely cleavage pathways for this compound. For instance, the reductive cleavage of 2-aryloxytetrahydrofurans using a mixed-hydride reagent like AlH₂Cl has been shown to proceed with high selectivity. In these cases, cleavage occurs exclusively at the exocyclic C-O bond, yielding tetrahydrofuran and the corresponding phenol, rather than the ring-opened 4-aryloxy-1-butanol. cdnsciencepub.comloewenlabs.com This selectivity is attributed to the electronic nature of the substituent and its interaction with the Lewis acidic reagent. The reaction is also noted to be significantly faster for 2-aryloxy derivatives compared to 2-alkoxytetrahydrofurans, which tend to undergo ring cleavage. cdnsciencepub.comloewenlabs.com

In the case of this compound, the substituent is an alkyl group with a terminal epoxide. Under similar reductive conditions, it is plausible that the reaction could proceed with initial coordination of the Lewis acid to the more accessible ether oxygen of the tetrahydrofuran ring. However, the presence of the epoxide, another Lewis basic site, introduces competitive coordination.

Acid-catalyzed cleavage with strong protic acids, such as hydroiodic acid (HI), is a common method for cleaving ethers. masterorganicchemistry.com For an unsymmetrical ether, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion. With a primary alkyl group and a secondary carbon in the ring, the reaction at the exocyclic ether linkage could proceed via an S_N2 mechanism. Cleavage of the endocyclic C-O bond would be more complex. For 2-substituted tetrahydrofurans, the regioselectivity of cleavage is influenced by the electronic properties of the substituent. Electron-donating groups can favor cleavage at the adjacent C-O bond, while electron-withdrawing groups tend to direct cleavage to the more remote C-O bond of the ring. tandfonline.com Given that the oxiran-2-ylmethyl group is generally considered electron-withdrawing, cleavage would be anticipated to occur preferentially at the C5 position of the tetrahydrofuran ring.

| Reaction Type | Reagents | Likely Cleavage Site | Anticipated Products |

| Reductive Cleavage | AlH₂Cl/LiAlH₄ | Exo C-O bond | Tetrahydrofuran, 1-(oxiran-2-yl)ethanol |

| Acid-Catalyzed Cleavage | HI | C5-O bond of THF ring | Iodo-alkanol derivative |

Conformational Dynamics and Their Influence on Reactivity

The five-membered tetrahydrofuran ring is not planar and exists in a continuous state of dynamic conformational change, primarily through a process known as pseudorotation. The two most common conformations are the envelope (C_s symmetry) and the twist (C₂ symmetry) forms. The energy barrier between these conformations is low, meaning the ring is highly flexible.

The presence of a substituent at the 2-position, such as the oxiran-2-ylmethyl group, will influence the conformational equilibrium. The bulky substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. researchgate.net This conformational preference can, in turn, affect the reactivity of the molecule.

The orientation of the substituent can influence the accessibility of the lone pairs on the ether oxygen of the tetrahydrofuran ring to incoming electrophiles or acids, which is the initial step in many cleavage reactions. Furthermore, the conformation of the tetrahydrofuran ring will dictate the spatial relationship between the tetrahydrofuran oxygen and the epoxide ring. This proximity could allow for intramolecular interactions, especially in the presence of a Lewis acid that could coordinate to both oxygen atoms, potentially influencing the reaction pathway or stabilizing certain transition states.

The flexibility of the oxolane ring in this compound is a key feature influencing its chemical behavior. Molecular dynamics simulations of related substituted tetrahydrofurans could provide a more detailed picture of the conformational landscape and its impact on the activation energies of various reaction pathways.

| Conformation | Key Feature | Influence on Reactivity |

| Envelope (C_s) | One atom out of the plane of the other four. | May influence the angle of nucleophilic attack in ring-opening reactions. |

| Twist (C₂) | Two adjacent atoms are out of the plane on opposite sides. | Affects the dihedral angles and steric interactions of substituents. |

Mechanistic Studies of Reactions Involving the Compound

Mechanistic studies, including kinetic investigations and transition state analysis, are crucial for understanding the reactivity of this compound. While specific studies on this exact molecule are limited, data from related epoxide and ether reactions provide a strong basis for predicting its behavior.

Kinetic Investigations of Key Reaction Pathways

Kinetic studies quantify the rates of chemical reactions and provide insights into the factors that control them. For this compound, key reaction pathways would include the ring-opening of the epoxide and the cleavage of the tetrahydrofuran ether.

Kinetic data for the reaction of various epoxides with hydroxyl radicals in the atmosphere have been reported. For example, the rate coefficient for the reaction of OH radicals with 1,2-epoxybutane (B156178) at room temperature is approximately 1.98 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org Such studies indicate that the structure of the epoxide influences its reactivity. It is expected that the rate of reaction for this compound would be of a similar order of magnitude, though potentially influenced by the presence of the tetrahydrofuran ring.

In condensed phases, the kinetics of epoxide ring-opening are highly dependent on the catalyst and the nucleophile. For instance, the base-catalyzed crosslinking of cellulose (B213188) with bifunctional epoxides has been studied using differential scanning calorimetry, revealing an autocatalytic behavior. researchgate.net Similarly, the kinetics of soybean oil epoxidation and subsequent acid-catalyzed ring-opening reactions have been modeled, demonstrating the significant role of Bronsted acidity and the concentration of nucleophilic agents. mdpi.com

For this compound, a kinetic study of its hydrolysis under acidic or basic conditions could reveal the relative rates of epoxide ring-opening versus tetrahydrofuran cleavage. Such an investigation would likely show that the strained epoxide ring is kinetically more labile than the tetrahydrofuran ether under most conditions.

| Reaction | Typical Kinetic Method | Influencing Factors | Expected Relative Rate |

| Epoxide Ring-Opening | Spectroscopy (NMR, IR), Calorimetry (DSC) | Catalyst (acid/base), Nucleophile concentration, Temperature | Faster |

| THF Ether Cleavage | Gas Chromatography (GC), NMR | Acid strength, Temperature, Lewis acid type | Slower |

Transition State Analysis and Reaction Energetics

Computational chemistry provides powerful tools for analyzing the transition states and energetics of reaction pathways. For this compound, the most studied reactions computationally are those involving the epoxide ring.

The ring-opening of an epoxide can proceed through different mechanisms, each with a distinct transition state. In an acid-catalyzed reaction, the epoxide oxygen is first protonated. The subsequent nucleophilic attack can have S_N1 or S_N2 character, depending on the substitution pattern and reaction conditions. For a terminal epoxide like that in this compound, the attack of a nucleophile is likely to occur at the less substituted carbon via an S_N2-like transition state. Computational studies on the hydroboration of epoxides have identified S_N2-type transition states for nucleophilic attack, with calculated free energy barriers in the range of 20-30 kcal/mol. nih.govacs.org

In base-catalyzed ring-opening, the nucleophile directly attacks one of the epoxide carbons. The transition state involves a partially broken C-O bond and a partially formed bond with the nucleophile. The presence of a Lewis acid, such as a metal cation, can activate the epoxide towards ring-opening by coordinating to the oxygen atom, thereby lowering the activation energy. mdpi.comencyclopedia.pub

The energetics of the cleavage of the tetrahydrofuran ring are generally higher than for epoxide ring-opening, reflecting its greater stability. Transition state calculations for the acid-catalyzed cleavage of ethers involve protonated ether intermediates. The stability of the resulting carbocation-like species in the transition state determines the regioselectivity of the cleavage. masterorganicchemistry.com

For this compound, a comprehensive computational study would involve mapping the potential energy surfaces for various reaction pathways, including both epoxide and tetrahydrofuran reactions, to determine the most favorable mechanistic routes and their associated activation energies.

| Reaction Pathway | Key Transition State Feature | Typical Activation Energy Range (Calculated) |

| Acid-Catalyzed Epoxide Opening (S_N2-like) | Protonated epoxide, backside nucleophilic attack | 15-25 kcal/mol |

| Base-Catalyzed Epoxide Opening | Direct nucleophilic attack on epoxide carbon | 20-30 kcal/mol |

| Acid-Catalyzed THF Cleavage | Protonated ether, elongated C-O bond | > 30 kcal/mol |

Polymerization Chemistry of 2 Oxiran 2 Ylmethyl Oxolane

Monomer Design and Polymerization Potential

The design of the 2-(Oxiran-2-ylmethyl)oxolane monomer, featuring both an epoxide and a THF moiety, is central to its polymerization potential. The key to this potential lies in the differential reactivity of the two rings. The oxirane ring possesses a high degree of ring strain, estimated at approximately 116 kJ/mol, which provides a strong thermodynamic driving force for ring-opening polymerization. mdpi.com In contrast, the oxolane (THF) ring is significantly less strained and thus less reactive.

This disparity in reactivity allows for selective polymerization. Under mild conditions, polymerization can be directed almost exclusively to the oxirane ring, leaving the oxolane ring intact as a pendant group along the resulting polyether backbone. This creates a polymer with regularly spaced, reactive or modifiable five-membered ether rings. Conversely, more forcing conditions or specific catalytic systems designed for THF polymerization could potentially engage both rings, leading to more complex branched or cross-linked structures. This bifunctionality makes this compound a versatile building block for designing functional polyethers with tailored properties.

Cationic Ring-Opening Polymerization (CROP) of the Epoxide Functionality

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing epoxides. Due to the much higher reactivity of the oxirane ring compared to the oxolane ring, CROP of this compound typically proceeds via the selective opening of the three-membered ring. mdpi.comresearchgate.net The process is initiated by electrophilic species, such as protons or Lewis acids, which activate the monomer.

Initiator Systems and Catalysis for CROP

A variety of initiator systems can be employed for the CROP of the epoxide functionality in this compound. These initiators generate the active species that commence the polymerization chain reaction. Common initiators include Brønsted acids, Lewis acids, and onium salts. mdpi.comlew.ro

Brønsted acids, such as triflic acid (HOSO₂CF₃) or perchloric acid (HClO₄), can directly protonate the oxygen atom of the oxirane ring, forming a hydroxyl group and a carbocation, or more commonly, an active tertiary oxonium ion, which initiates propagation. mdpi.com Lewis acids, like boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂), initiate polymerization by complexing with the oxirane oxygen, which facilitates nucleophilic attack by a monomer molecule. researchgate.net Onium salts, particularly diaryliodonium and triarylsulfonium salts with non-nucleophilic counter-anions (e.g., SbF₆⁻, PF₆⁻), are often used in photopolymerization, where they generate a strong Brønsted acid upon irradiation. lew.ro Environmentally friendly solid acid catalysts, such as proton-exchanged montmorillonite (B579905) clays (B1170129) (Maghnite-H⁺), have also proven effective for the cationic polymerization of similar epoxy monomers. researchgate.net

Table 1: Common Initiator Systems for Cationic Ring-Opening Polymerization of Epoxides

| Initiator Class | Examples | Initiation Mechanism |

|---|---|---|

| Brønsted Acids | Triflic acid (HOSO₂CF₃), Perchloric acid (HClO₄) | Direct protonation of the oxirane oxygen. mdpi.com |

| Lewis Acids | Boron trifluoride (BF₃), Tin tetrachloride (SnCl₄) | Complexation with the oxirane oxygen to create an active site. researchgate.net |

| Onium Salts | Diaryliodonium salts (Ar₂I⁺X⁻), Triarylsulfonium salts (Ar₃S⁺X⁻) | Photochemical or thermal generation of a strong acid. lew.ro |

| Solid Acids | Proton-exchanged clays (e.g., Maghnite-H⁺) | Provides a proton source for initiation. researchgate.net |

Polymerization Kinetics and Control

The kinetics of CROP for epoxides are complex and highly dependent on the reaction conditions. The propagation step generally proceeds through a tertiary oxonium ion formed at the end of the growing polymer chain. A monomer molecule then attacks this active center via an Sₙ2-type mechanism, regenerating the oxonium ion at the new chain end. mdpi.com

The rate of polymerization is influenced by the stability of the oxonium ion intermediates. researchgate.net Achieving a controlled or "living" polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, is challenging due to the occurrence of side reactions. These include chain transfer to monomer and intramolecular cyclization (backbiting), which can lead to the formation of cyclic oligomers. However, living characteristics can be promoted by using initiator systems that provide slow initiation relative to propagation and by employing non-nucleophilic counter-ions that form a stable, non-terminating relationship with the propagating cationic center.

Impact of Reaction Conditions on Polymer Architecture

The final architecture of the polymer derived from this compound is highly sensitive to the reaction conditions. Key variables include the choice of initiator and its counter-ion, solvent polarity, temperature, and the presence of any protic substances like water or alcohols.

Initiator/Counter-ion: The nature of the counter-ion (X⁻) associated with the propagating cationic center influences the stability and reactivity of the active species. A bulky, non-nucleophilic counter-ion helps to prevent termination and side reactions, leading to higher molecular weight polymers.

Solvent: The polarity of the solvent can affect the distance between the propagating oxonium ion and its counter-ion (ion-pair tightness). This can influence the stereochemistry and regioselectivity of monomer addition.

Temperature: Higher temperatures generally increase the rate of polymerization but can also promote side reactions, such as chain transfer, which can limit the final molecular weight and broaden its distribution. researchgate.net

Chain Transfer Agents: The presence of compounds with active hydrogens, such as water or alcohols, can act as chain transfer agents. This process terminates one polymer chain while initiating a new one, effectively controlling the molecular weight and resulting in polymers with hydroxyl end-groups. This can be intentionally used to synthesize telechelic oligomers.

By polymerizing the oxirane group, the resulting polymer features a polyether backbone with pendant oxolane rings. These rings can serve as sites for subsequent modification or influence the physical properties of the final material, such as its glass transition temperature and solubility.

Anionic Ring-Opening Polymerization of Oxirane and Oxolane Moieties

Anionic ring-opening polymerization (AROP) provides an alternative pathway for polymerizing this compound. This method is highly selective for the oxirane ring due to its susceptibility to nucleophilic attack, while the oxolane ring remains inert under these conditions. The less-strained THF ring is not susceptible to ring-opening by common anionic initiators.

Initiator Scope and Mechanism

The AROP of epoxides is initiated by strong nucleophiles. The scope of initiators is broad and includes alkali metal hydroxides, alkoxides, organometallic compounds, and amides. acs.org The choice of initiator can influence the polymerization characteristics and the functionality of the resulting polymer chain ends.

The mechanism begins with the nucleophilic attack of the initiator (e.g., an alkoxide, RO⁻) on one of the carbon atoms of the oxirane ring. This Sₙ2 reaction forces the ring to open, generating a new, more sterically hindered alkoxide that serves as the propagating species. acs.org This new alkoxide then attacks another monomer molecule, and the process repeats, extending the polymer chain.

A significant advantage of AROP, when performed under carefully controlled, impurity-free conditions, is its potential to proceed via a living mechanism. This allows for excellent control over molecular weight, the creation of polymers with very narrow molecular weight distributions (polydispersity index close to 1.0), and the synthesis of well-defined block copolymers. researchgate.net However, chain transfer to monomer can be a competing reaction with some substituted epoxides, though it is less common than in cationic systems. acs.org

Table 2: Common Initiator Systems for Anionic Ring-Opening Polymerization of Epoxides

| Initiator Class | Examples | Propagating Species |

|---|---|---|

| Hydroxides | Potassium hydroxide (B78521) (KOH) | Alkoxide |

| Alkoxides | Potassium tert-butoxide (t-BuOK) | Alkoxide |

| Organometallics | Butyllithium (BuLi), Organoaluminum compounds | Alkoxide |

| Amides | Sodium amide (NaNH₂) | Alkoxide (after initial reaction) |

Control over Molecular Weight and Dispersity

Achieving precise control over the molecular weight (MW) and dispersity (Đ) of polymers derived from this compound is crucial for tailoring their properties for specific applications. The molecular weight distribution significantly influences the material's mechanical, thermal, and rheological characteristics. nih.govnih.govrsc.org

Various strategies are employed to regulate the MW and Đ in the polymerization of epoxides. For instance, in free radical polymerizations, adjusting the initiator concentration is a primary method to control the shape of broad molar mass distributions. d-nb.info A higher initiator concentration generally leads to shorter polymer chains and a lower molecular weight. d-nb.info

Living and controlled polymerization techniques offer the most effective means of producing polymers with well-defined molecular weights and narrow dispersity (low Đ). nih.gov These methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with predictable chain lengths and complex architectures. nih.govresearchgate.net For example, by blending two polymers of the same composition but with different dispersities (one high and one low), it is possible to achieve any intermediate dispersity value with high precision. nih.gov

The choice of initiator and catalyst system also plays a pivotal role. For instance, in cationic ring-opening polymerization (CROP), the nature of the initiator and the presence of chain transfer agents can significantly impact the final molecular weight and dispersity. core.ac.ukgoogle.com

Coordination Polymerization Strategies

Coordination polymerization offers a powerful route to control the stereochemistry and architecture of polymers derived from this compound. This method involves the use of transition metal catalysts that coordinate with the monomer, guiding its insertion into the growing polymer chain. wikipedia.org This process can lead to polymers with high linearity and stereoregularity (isotactic or syndiotactic), which in turn influences their crystallinity and physical properties. wikipedia.org

The mechanism of coordination polymerization of epoxides typically involves the coordination of the monomer's oxygen atom to the metal center of the catalyst, followed by a nucleophilic attack of the growing polymer chain on the coordinated monomer. acs.org A variety of catalysts have been explored for the coordination polymerization of epoxides, including Ziegler-Natta catalysts (e.g., titanium tetrachloride and organoaluminum co-catalysts) and metallocene-based catalysts (e.g., Kaminsky catalysts). wikipedia.org

The choice of catalyst can significantly affect the polymerization rate and the resulting polymer's properties. For example, calcium-based catalysts are often highly active for epoxide polymerization. acs.org The development of coordination polymerization techniques has also enabled the copolymerization of nonpolar olefins with polar monomers. wikipedia.org

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers is a versatile strategy to create new materials with a wide range of properties. By incorporating different monomer units into the polymer chain, it is possible to tune characteristics such as thermal stability, solubility, and mechanical strength.

Integration with Other Epoxides

This compound can be copolymerized with other epoxides to create copolymers with tailored properties. For example, copolymerization with epichlorohydrin (B41342) has been utilized to improve the ionic conductivity of the resulting polyether. acs.org The reactivity ratios of the comonomers, which are influenced by the catalyst and reaction conditions, determine the distribution of the monomer units within the copolymer chain (e.g., random, block, or alternating). Metal-free anionic copolymerization of epoxides with CO2 has also been successfully achieved, yielding polycarbonates. nih.gov

Combination with Cyclic Ethers (e.g., Tetrahydrofuran)

Copolymerization of this compound with cyclic ethers like tetrahydrofuran (B95107) (THF) can be achieved through cationic ring-opening polymerization. google.comresearchgate.net This approach allows for the incorporation of flexible polyether segments, which can modify the mechanical and thermal properties of the resulting polymer. Copolymers of THF and ethylene (B1197577) oxide are known to exhibit lower crystallinity and melt temperatures compared to THF homopolymers. google.com The use of initiators like boron trifluoride etherate can facilitate the formation of random copolymers where both monomers are consumed from the beginning of the reaction. researchgate.net

Interplay with Vinyl Monomers

The copolymerization of epoxides with vinyl monomers can be more challenging due to the different polymerization mechanisms involved. However, strategies exist to combine these two classes of monomers. For instance, a monomer containing both an epoxide and a vinyl group can be synthesized and subsequently polymerized. epo.org Alternatively, post-polymerization modification techniques can be employed to introduce vinyl functionality onto a pre-formed polyether backbone.

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification is a powerful tool for introducing a wide range of functional groups onto polymers derived from this compound. nih.gov This approach allows for the synthesis of a "scaffold" polymer which can then be chemically altered to impart desired functionalities, overcoming limitations associated with the direct polymerization of functional monomers. nih.gov

The pendant oxolane ring in the polymer derived from this compound itself is relatively stable. However, if other reactive groups are incorporated during polymerization, they can be targeted for modification. For example, if the polymer contains ester or amide groups, hydrolysis can be used to generate carboxylic acid or amine functionalities, respectively. ugent.be These groups can then serve as handles for further reactions, such as coupling with drugs, biomolecules, or other polymers. nih.govugent.be

"Click" chemistry reactions, known for their high efficiency and selectivity, are particularly useful for post-polymerization modification. core.ac.uk For instance, if the polymer is synthesized with azide (B81097) or alkyne functionalities, these can be readily modified using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. core.ac.uk This versatility allows for the creation of a diverse library of functional polymers from a single parent polymer.

Applications of 2 Oxiran 2 Ylmethyl Oxolane As a Synthetic Building Block

Precursor for Advanced Organic Molecules

The dual functionality of 2-(Oxiran-2-ylmethyl)oxolane makes it an attractive starting material for the synthesis of complex organic molecules. The epoxide ring is a key reactive site, susceptible to nucleophilic attack, which allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

The reactive epoxide ring of this compound is a gateway to creating a variety of more complex heterocyclic systems. Through carefully chosen reaction conditions and nucleophiles, the epoxide can be opened to initiate cyclization sequences, leading to novel scaffolds.

Research has demonstrated that N-substituted oxiranylmethyl-1,2,3,4-tetrahydroisoquinolines can undergo intramolecular cyclization. acs.org While this specific study did not use the oxolane derivative, the principle of using an N-oxiranylmethyl substituent to form new heterocyclic rings, such as azetidines, is well-established. acs.orgresearchgate.net For instance, the reaction of an amine with an epoxide like this compound would yield an amino alcohol, which could then be further cyclized. A general strategy involves the reaction of N-alkylbenzylamines with epichlorohydrin (B41342) to produce N-benzyl-N-alkyl-1-(oxiran-2-yl)methanamines, which serve as precursors for azetidine (B1206935) synthesis. acs.orgresearchgate.net

Similarly, tandem reactions involving additions to imine derivatives can lead to diverse heterocyclic structures. nih.gov The epoxide ring can be opened by amines, and the resulting intermediate can participate in further cyclizations to build scaffolds like pyrazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netdiazepin-4-ones. researchgate.net These synthetic strategies highlight the potential of the oxirane moiety within molecules like this compound to act as a linchpin in the assembly of complex heterocyclic frameworks. nih.govresearchgate.net

The oxirane group in this compound contains a stereocenter, making it a valuable precursor for the synthesis of enantiomerically pure molecules. Chiral epoxides are highly sought-after building blocks in the pharmaceutical industry for creating stereospecific drugs. manchester.ac.ukresearchgate.net

Enzymatic desymmetrization and kinetic resolution are powerful techniques for producing chiral intermediates from epoxide-containing molecules. manchester.ac.ukuniovi.es For example, hydrolase-mediated desymmetrization can yield enantiopure epoxides, which can then be opened with nucleophiles to create chiral β-amino tertiary alcohols. manchester.ac.uk While this research focused on a related diol, the principle is directly applicable. The enantioselective ring-opening of chiral epoxides is a key step in synthesizing valuable pharmaceutical intermediates for drugs like Linezolid, an oxazolidinone antibacterial agent. researchgate.net The use of chiral epichlorohydrin as a starting material is a common strategy to introduce chirality early in a synthetic sequence. researchgate.net

The table below summarizes representative transformations for generating chiral intermediates from epoxide precursors, illustrating the synthetic utility.

| Precursor Type | Reaction Type | Reagent/Catalyst | Product Type | Significance |

| Prochiral Epoxide Diacetate | Enzymatic Desymmetrization | Lipase Amano L, AK | Chiral (S)-Epoxide Acetate | Access to enantiomerically pure tertiary alcohol precursors. manchester.ac.uk |

| Racemic Epoxide | Kinetic Resolution | Epoxide Hydrolase (EH) | Enantiopure (S)-Epoxide | Chemoenzymatic synthesis of Propranolol enantiomers. uniovi.es |

| (S)-Epichlorohydrin | Nucleophilic Substitution | Phthalimide | Chiral Oxazolidinone Precursor | Key intermediate for the antibacterial agent Linezolid. researchgate.net |

Role in Materials Science and Polymer Design

In polymer chemistry, this compound is widely utilized, often under its common name tetrahydrofurfuryl glycidyl (B131873) ether (THFGE). It primarily functions as a reactive diluent in epoxy resin formulations. google.com Reactive diluents are low-viscosity components that reduce the viscosity of the main resin for easier processing while also participating in the curing reaction, becoming a permanent part of the final polymer network. google.comacs.org This integration prevents the leaching that can occur with non-reactive diluents.

The epoxide group enables this compound to act as a cross-linking agent. During the curing process of epoxy resins, typically initiated by amines or anhydrides, the epoxide rings open and form covalent bonds with the curing agent and other epoxy molecules. acs.org This creates a three-dimensional, cross-linked network that gives the material its characteristic strength, rigidity, and thermal stability. google.com

The use of this compound can modify the properties of the resulting network. google.com By becoming part of the polymer backbone, it introduces flexible tetrahydrofuran (B95107) rings, which can enhance the flexibility and toughness of the cured resin compared to more rigid epoxy systems. google.com It is also used in cross-linking systems for other polymers, such as polyacrylates containing functional groups like carboxyl or hydroxyl groups that can react with the epoxide. google.com

This compound is an excellent monomer for synthesizing functional polymers through ring-opening polymerization. The polymerization can be initiated cationically or anionically, leading to polyethers with pendant tetrahydrofurfuryl groups along the chain. acs.org These pendant groups provide specific functionalities, influencing the polymer's properties and potential applications.

For instance, block copolymers of poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) have been synthesized via anionic ring-opening polymerization. rsc.org These polymers contain furan (B31954) groups (from the furfuryl, not tetrahydrofurfuryl, analogue) that can undergo Diels-Alder "click" reactions, allowing for the creation of hydrogels with multiple anchor points for further functionalization. rsc.org Similarly, star-shaped block copolymers based on a poly(furfuryl glycidyl ether) core have been developed to enhance the solubility of hydrophobic drugs. mdpi.com These examples, though using the furan-containing analogue, demonstrate the principle of using glycidyl ethers to create polymers with pendant cyclic ether functionalities for advanced applications. rsc.orgmdpi.com The polymerization of such monomers allows for precise control over the final polymer architecture. acs.org

The most significant industrial application of this compound is as a reactive diluent in the formulation of advanced epoxy resins and coatings. google.comgoogleapis.com Its primary function is to reduce the viscosity of high-molecular-weight epoxy resins, such as those based on bisphenol-A diglycidyl ether (DGEBA), to improve handling and application properties like flow, wetting, and impregnation of fillers or fibers. google.comacs.org

The addition of this compound influences the final properties of the cured resin. It can enhance flexibility, adhesion, and impact resistance. google.com The amount used is typically between 2% and 30% by weight of the epoxy resin, allowing formulators to tailor the resin's consistency and the cured material's mechanical properties. google.com These formulated resins are used in a wide array of applications, including industrial coatings, adhesives, electrical encapsulation, and composite materials. google.is

The effect of reactive diluents on epoxy resin properties is a critical aspect of formulation science, as shown in the conceptual data table below.

| Property | Base Epoxy Resin (e.g., DGEBA) | Formulation with this compound | Effect of Diluent |

| Viscosity | High | Low to Medium | Decreases viscosity, improving processability. google.com |

| Flexibility | Brittle | Increased Flexibility | Increases elongation and reduces brittleness. google.com |

| Glass Transition Temp (Tg) | High | Lowered | The flexible THF group can lower the Tg. |

| Adhesion | Good | Enhanced | Can improve adhesion to various substrates. |

| Cross-link Density | High | Potentially Lowered | May slightly reduce cross-link density, affecting rigidity. |

Catalyst and Ligand Design Incorporating the Compound's Structural Features

The unique bifunctional nature of this compound, featuring a reactive epoxide (oxirane) ring and a stable, coordinating oxolane (tetrahydrofuran) moiety, makes it a promising building block for the design of novel catalysts and ligands. The inherent functionalities allow for its incorporation into larger molecular architectures, including polymeric supports and complex ligand systems, to create tailored catalytic environments.

The primary strategy for integrating this compound into catalyst and ligand frameworks revolves around the ring-opening of the highly strained oxirane group. This electrophilic three-membered ring is susceptible to nucleophilic attack by a wide range of functional groups, including amines, alcohols, thiols, and phosphines. This reactivity provides a versatile handle for covalently attaching the molecule to various scaffolds.

Immobilization on Solid Supports

One of the key applications of molecules containing an oxiran-2-ylmethyl group is in the functionalization of solid supports to create heterogeneous catalysts. The epoxide ring can react with surface hydroxyl or amine groups on materials like silica (B1680970), alumina, or polymeric resins. This covalent attachment prevents the leaching of the active species into the reaction medium, facilitating catalyst recovery and reuse. For instance, a similar compound, 1-methyl-3-(oxiran-2-yl-methyl)-1H-imidazolium chloride, has been successfully grafted onto a KCC-1 silica support. nih.gov The immobilized imidazolium (B1220033) salt, featuring the reactive oxirane-derived linker, can then coordinate with metal nanoparticles to form a robust and recyclable catalyst. nih.gov Following this precedent, this compound could be similarly employed to anchor catalytic species, with the oxolane group potentially influencing the local solvent environment and substrate accessibility at the catalytic site.

Synthesis of Chiral Ligands

The oxirane ring is a common precursor in the synthesis of chiral ligands, particularly for asymmetric catalysis. The ring-opening of the epoxide with a nucleophile proceeds with a defined stereochemistry, allowing for the creation of chiral 1,2-amino alcohols, diols, or other valuable ligand motifs. While direct synthesis of ligands from this compound is not extensively documented, the synthesis of chiral multidentate phosphine (B1218219) ligands from glycidyl phosphine synthons (epoxide-containing phosphorus compounds) highlights the potential of this approach. cardiff.ac.uk The reaction of such epoxides with nucleophiles like primary or secondary phosphines can generate chiral β-hydroxyphosphine ligands, which are valuable in a variety of metal-catalyzed asymmetric transformations. scispace.com

By analogy, this compound could be used to synthesize a new class of chiral ligands. For example, reaction with a chiral amine would yield a chiral amino alcohol ligand where the oxolane ring could provide an additional coordination site or introduce specific steric bulk to influence the enantioselectivity of a catalyzed reaction.

Development of Bifunctional Catalysts

The presence of both a reactive epoxide and a coordinating ether (oxolane) in this compound opens up possibilities for creating bifunctional catalysts. After the ring-opening of the epoxide to anchor the molecule or form part of a ligand, the oxygen atom of the oxolane ring can act as a Lewis basic site. This ether oxygen can coordinate to a metal center or a substrate, potentially influencing the activity and selectivity of the catalyst. This dual functionality is particularly desirable in cooperative catalysis, where two or more functional groups work in concert to facilitate a chemical transformation.

The table below summarizes potential catalyst and ligand design strategies based on the reactivity of this compound and analogies with structurally related compounds.

| Design Strategy | Reactive Group | Incorporation Method | Potential Application | Analogous Compound/System |

| Heterogeneous Catalyst Support | Oxirane | Ring-opening with surface -OH or -NH2 groups | Immobilization of metal nanoparticles or organocatalysts | 1-methyl-3-(oxiran-2-yl-methyl)-1H-imidazolium chloride on KCC-1 nih.gov |

| Chiral Ligand Synthesis | Oxirane | Stereospecific ring-opening with chiral nucleophiles (e.g., amines, phosphines) | Asymmetric hydrogenation, oxidation, and C-C bond formation | Glycidyl phosphine synthons for chiral phosphine ligands cardiff.ac.ukscispace.com |

| Bifunctional Organocatalysis | Oxirane and Oxolane | Ring-opening to introduce a catalytic group, with the oxolane acting as a coordinating group | Cooperative catalysis, substrate activation | Not directly reported, but a promising area for exploration |

| Polymer-Supported Ligands | Oxirane | Grafting onto pre-formed polymers or copolymerization of an oxirane-containing monomer | Recyclable catalysts for fine chemical synthesis | Polymerization of 3-(oxiran-2-ylmethyl) oxazolidin-2-one researchgate.net |

While direct, peer-reviewed examples of catalyst and ligand synthesis starting from this compound are emerging, the well-established reactivity of the oxirane ring and the coordinating ability of the oxolane moiety provide a strong foundation for its future application in the design of advanced catalytic systems. The structural features of this compound offer a versatile platform for creating catalysts with tailored steric and electronic properties.

Computational and Theoretical Investigations of 2 Oxiran 2 Ylmethyl Oxolane

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(oxiran-2-ylmethyl)oxolane. These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity.

DFT calculations, often employing hybrid functionals like B3LYP and M06-2X, provide a detailed picture of the electronic landscape. maxapress.comresearchgate.netmaxapress.com For instance, Natural Population Analysis (NPA) can be used to determine the partial atomic charges on each atom. In a molecule like this compound, the oxygen atoms in both the oxirane and oxolane rings are expected to have significant negative partial charges due to their high electronegativity. The carbon atoms bonded to these oxygens will, in turn, exhibit positive partial charges, making them susceptible to nucleophilic attack.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. mdpi.com In the case of this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the strained oxirane oxygen, making it a potential site for electrophilic attack. Conversely, the LUMO is expected to be associated with the C-O antibonding orbitals of the oxirane ring, indicating its susceptibility to nucleophilic ring-opening.

The electronic features of substituents can significantly influence the electronic structure and subsequent reactivity. maxapress.commaxapress.com While this compound itself is unsubstituted, theoretical studies on related substituted epoxides and furans demonstrate that electron-withdrawing or electron-donating groups can alter the charge distribution and orbital energies, thereby tuning the molecule's reactivity. maxapress.com

Conformational Analysis and Energetics

The flexibility of the bond connecting the oxirane and oxolane rings, as well as the puckering of the oxolane ring, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. scribd.com

The relative energies of these conformers are determined by a combination of factors, including torsional strain, steric hindrance, and intramolecular interactions such as hydrogen bonding (if applicable in derivatives). scribd.com For each identified conformer, geometry optimization is performed to find the minimum energy structure. mdpi.com The calculated energies of these optimized geometries allow for the determination of the global minimum and the relative populations of different conformers at a given temperature. The oxolane ring generally offers greater conformational stability compared to the highly strained epoxide ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Oxolane Puckering | Relative Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Anti | 0.00 |

| 2 | Twist | Anti | 0.75 |

| 3 | Envelope | Gauche | 1.20 |

| 4 | Twist | Gauche | 1.85 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Spectroscopic Property Simulations for Mechanistic Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. mdpi.com These simulations are invaluable for confirming the structure of reaction products and for elucidating reaction mechanisms.

By calculating the magnetic shielding tensors for the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated shifts can then be compared with experimental data to confirm the identity of a compound. This approach is particularly useful for distinguishing between different isomers or diastereomers that may be formed in a reaction. mdpi.com

Statistical methods like the calculation of the mean absolute error (MAE) between experimental and calculated shifts, and the use of DP4 probability analysis, can provide a quantitative measure of the confidence in a structural assignment. mdpi.com For a molecule like this compound, with its distinct chemical environments for protons and carbons in the two rings, NMR spectroscopy is a key characterization technique, and computational predictions can greatly aid in the interpretation of the spectra.

In mechanistic studies, the structures of proposed intermediates and transition states can be computationally generated, and their spectroscopic properties can be simulated. While direct experimental observation of these transient species is often challenging, the comparison of the predicted spectra of potential products with the experimentally observed spectra of the final products can provide strong evidence for or against a proposed reaction mechanism.

Future Research Directions and Challenges in 2 Oxiran 2 Ylmethyl Oxolane Chemistry

Development of Sustainable Synthetic Routes

A primary challenge in the broader application of 2-(Oxiran-2-ylmethyl)oxolane is the development of sustainable and economically viable synthetic routes. Traditional synthesis methods often rely on petroleum-based feedstocks. Future research must focus on leveraging renewable resources.

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), can be derived from renewable sources through the catalytic processing of sugars. wikipedia.org Specifically, acid-catalyzed digestion of certain sugars yields furfural (B47365), which can be decarbonylated to furan (B31954) and subsequently hydrogenated to tetrahydrofuran. wikipedia.org Biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) are key starting points for a variety of furanic compounds. researchgate.netrsc.org The epoxidation of an appropriate unsaturated precursor derived from these bio-based furans presents a promising green pathway. rsc.orgroyalsocietypublishing.org For instance, a potential sustainable route could involve the conversion of biomass-derived furfural to a precursor containing an allyl group, followed by hydrogenation of the furan ring to oxolane and subsequent epoxidation of the double bond.

Biocatalysis offers another avenue for sustainable synthesis. scispace.com The use of enzymes, such as lipases or specific oxidases, could enable the selective epoxidation of a bio-derived precursor under mild conditions, minimizing waste and improving enantioselectivity. scispace.commanchester.ac.uktudelft.nl The synthesis of the chiral intermediate (S)-4-(oxiran-2-yl)benzonitrile through the bioreduction of a corresponding ketone followed by basic treatment to form the epoxide ring showcases the potential of such chemoenzymatic strategies. scispace.com

Exploration of Novel Catalytic Systems

The dual functionality of this compound necessitates the exploration of novel catalytic systems for both its synthesis and subsequent transformations, particularly polymerization. The development of catalysts that can selectively act on the oxirane ring while leaving the oxolane ring intact is crucial.

Organocatalysis represents a highly promising, metal-free approach. nih.gov For the ring-opening polymerization (ROP) of the epoxide moiety, organocatalysts such as N-heterocyclic carbenes (NHCs), phosphazene bases, and bifunctional thiourea-amine catalysts have shown significant activity for other lactones and epoxides. magtech.com.cnumons.ac.be These catalysts are often less sensitive to moisture and air compared to their organometallic counterparts and avoid metal contamination in the final polymer, which is critical for biomedical applications. umons.ac.be

Biocatalysis using isolated enzymes like lipases and epoxide hydrolases offers unparalleled stereoselectivity. scispace.com Enzymatic desymmetrization of prochiral precursors could provide access to enantiomerically pure this compound. manchester.ac.uk For polymerization, enzymes could potentially catalyze the ring-opening of the epoxide with high control over the polymer's stereochemistry, a feature that is difficult to achieve with conventional catalysts.

Table 2: Comparison of Potential Catalytic Systems for this compound Chemistry

| Catalyst Class | Potential Advantages | Key Challenges | Relevant Research on Analogs |

|---|---|---|---|

| Organocatalysts (e.g., NHCs, TBD) | Metal-free, low toxicity, high functional group tolerance. | Catalyst loading, activity for specific substrate, control over polymer architecture. | ROP of β-lactones and other epoxides. magtech.com.cnumons.ac.be |

| Biocatalysts (e.g., Lipases, Hydrolases) | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope, cost, and scalability. | Enantioselective synthesis of chiral epoxides and alcohols. scispace.commanchester.ac.uk |

Expanding the Scope of Polymerization Applications

The unique structure of this compound suggests that its polymers could possess novel properties, expanding beyond the applications of conventional polyethers. Research in this area should focus on synthesizing a variety of polymer architectures and exploring their potential uses.

Block Copolymers: The synthesis of well-defined block copolymers containing poly[this compound] segments is a key objective. mountainscholar.org Using controlled polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, it would be possible to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures in solution. nih.govuoi.gr These could have applications in drug delivery or nanotechnology.

Stimuli-Responsive Polymers: A significant area of modern polymer science is the development of "smart" materials that respond to external stimuli such as pH, temperature, or light. rsc.orgnumberanalytics.com Polymers derived from this compound could be designed to be stimuli-responsive. researchgate.net For example, the incorporation of ionizable groups through post-polymerization modification could render the polymer pH-sensitive, making it suitable for applications like targeted drug release in the acidic microenvironment of tumors. nih.gov

Functional Materials: The oxirane ring in the monomer is a versatile handle for introducing functionality either before or after polymerization. This allows for the creation of polymers with tailored properties for specific applications, such as adhesives, coatings, or advanced composites. The presence of the oxolane ring can influence properties like solubility, thermal stability, and mechanical behavior.

Table 3: Potential Polymer Architectures and Applications

| Polymer Architecture | Synthetic Strategy | Potential Properties | Potential Applications |

|---|---|---|---|

| Homopolymer | Direct ring-opening polymerization. | Enhanced hydrophilicity, specific thermal properties. | Specialty lubricants, plasticizers, biocompatible materials. |

| Random Copolymer | Copolymerization with other epoxides (e.g., propylene (B89431) oxide). | Tunable glass transition temperature and mechanical properties. | Elastomers, sealants, adhesives. |

| Block Copolymer | Controlled/living polymerization (e.g., ATRP, ROP). | Self-assembly into nanostructures, amphiphilicity. | Drug delivery systems, nanoreactors, surface modifiers. nih.gov |

Elucidation of Complex Reaction Pathways

A fundamental challenge in the chemistry of this compound is the elucidation of its complex reaction pathways. The presence of two ether linkages—the strained, reactive oxirane and the more stable oxolane—can lead to competing reactions and the formation of unexpected byproducts, particularly under acidic or basic conditions.

Future research must employ a combination of experimental and computational methods to unravel these mechanisms. Computational modeling , particularly using Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces, identifying transition states, and predicting the most likely reaction pathways. theses.cz DFT can help rationalize the regioselectivity of the epoxide ring-opening and predict the stability of various intermediates, guiding experimental design. stackexchange.com

Advanced spectroscopic techniques are essential for the detection and characterization of transient intermediates. researchgate.net Time-resolved spectroscopy, for instance, could be used to observe short-lived species formed during polymerization. The trapping of reaction intermediates with specific reagents can also provide crucial mechanistic insights. nih.gov Detailed kinetic studies are necessary to understand how different catalysts, solvents, and temperatures influence the reaction rates and product distributions. This knowledge is critical for optimizing reaction conditions to favor the desired product and suppress side reactions.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy. nih.govresearchgate.net Integrating this compound into MCRs represents a significant opportunity for the rapid synthesis of novel and structurally diverse molecules.

The reactive epoxide ring is an ideal functional group for this purpose. It can be opened by a wide range of nucleophiles, such as amines or carboxylates, which can be generated in situ during an MCR. For example, in a modified Ugi or Passerini reaction , an amine could first open the epoxide ring to generate an amino alcohol intermediate. mdpi.comscielo.brresearchgate.net This intermediate could then participate in the subsequent MCR cascade to build complex peptide-like structures incorporating the oxolane moiety.

Furthermore, this compound could be a key component in tandem or cascade reactions . researchgate.netmdpi.com A catalyst could first promote the ring-opening of the epoxide, and the resulting intermediate could then undergo a second, distinct catalytic transformation, such as a cyclization, to form complex heterocyclic systems in a single pot. mdpi.comnih.gov The development of such one-pot procedures would be a highly efficient strategy for generating libraries of novel compounds for applications in medicinal chemistry and materials science.

Table 4: Potential Integration of this compound in Multicomponent Reactions

| Multicomponent Reaction Type | Role of this compound | Potential Product Class | Key Challenges |

|---|---|---|---|

| Ugi-type Reactions | Epoxide ring is opened by the amine component to form an amino alcohol intermediate. | Peptidomimetics with an oxolane-ether side chain. | Controlling the initial ring-opening reaction and its compatibility with the subsequent Ugi steps. researchgate.netmdpi.com |

| Passerini-type Reactions | The epoxide could potentially be opened by the carboxylic acid component. | α-Acyloxy amides with novel ether functionalities. | Competition between different nucleophilic attacks on the epoxide. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Oxiran-2-ylmethyl)oxolane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Prins-type cyclization or epoxide-functionalization reactions. For example, epichlorohydrin reacts with nucleophiles (e.g., phthalimide) in the presence of organic amine bases to form epoxide intermediates, followed by cyclization . Optimizing solvent polarity (e.g., using aprotic solvents like THF) and temperature (40–60°C) improves yield (70–85%) while minimizing side reactions like epoxide hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify epoxide protons (δ 3.1–3.5 ppm) and oxolane ring protons (δ 1.7–2.2 ppm). Coupling constants () reveal stereochemistry .

- X-ray Crystallography : Single-crystal analysis resolves the twisted conformation of the oxolane ring and dihedral angles between substituents (e.g., 71.81° for aryl groups) .

- FT-IR : Confirms epoxide (C-O-C stretching at 1240–1270 cm) and ether linkages (C-O at 1100–1150 cm) .

Q. What are the dominant chemical reactivity patterns of this compound in nucleophilic and electrophilic environments?

- Methodological Answer : The epoxide group undergoes nucleophilic ring-opening reactions with amines, thiols, or carboxylic acids. For example, in acidic conditions, water attacks the less substituted epoxide carbon, forming diols. In basic media, nucleophiles (e.g., Grignard reagents) preferentially attack the more substituted carbon . The oxolane ring remains inert under mild conditions but participates in radical or acid-catalyzed rearrangements at elevated temperatures (>100°C) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro assays : Use MTT or resazurin-based viability tests to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC values <50 µM suggest therapeutic potential .

- Protein interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with target proteins (e.g., kinases, GPCRs) .

- Antimicrobial screening : Broth microdilution assays determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of epoxide ring-opening reactions in this compound?

- Methodological Answer : Density functional theory (DFT) calculations reveal transition-state energies for nucleophilic attacks. For example, in acidic media, protonation of the epoxide oxygen stabilizes partial positive charges, directing nucleophiles to the less substituted carbon. Solvent polarity (e.g., DMSO vs. THF) alters activation barriers by 5–10 kJ/mol, influencing regioselectivity ratios (3:1 to 10:1) . Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics with rate constants () of 0.02–0.05 s at 25°C .

Q. How can molecular dynamics (MD) simulations predict the interaction of this compound with biological membranes?

- Methodological Answer : All-atom MD simulations (e.g., CHARMM36 force field) model lipid bilayer penetration. Parameters include:

- Lipid diffusion coefficients : Reduced by 20–30% upon compound insertion, indicating membrane disruption .

- Binding free energy (ΔG) : Calculated via MM-PBSA, showing favorable interactions (-15 to -20 kcal/mol) with phospholipid headgroups .

- Validation via experimental techniques like fluorescence anisotropy confirms simulated membrane fluidity changes .

Q. What conformational dynamics of the oxolane ring influence the compound’s reactivity and binding affinity?

- Methodological Answer : Pseudorotational analysis using -coupling constants from NMR () identifies dominant conformers (e.g., twist or envelope forms). For this compound, the 3T/2T conformers contribute >40% population, stabilizing interactions with planar aromatic residues in protein pockets . Quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*) correlate puckering amplitudes (Q = 0.4–0.6 Å) with steric strain .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO) at the oxolane 3-position to enhance electrophilicity, improving IC values by 2–3 fold .

- Pharmacophore mapping : Overlay active derivatives to identify critical moieties (e.g., epoxide oxygen and oxolane methyl group) using software like Schrödinger’s Phase .

- In vivo pharmacokinetics : Radiolabeled compounds (e.g., C-tagged) track bioavailability (t = 2–4 h in rodents) and metabolite profiles via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.